Bienvenue dans la boutique en ligne BenchChem!

2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide

Pharmaceutical impurity profiling Structural elucidation Chromatographic selectivity

2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide (CAS 698357-92-5) is a synthetic small molecule (MF: C₁₇H₁₈Cl₂N₂O₂, MW: 353.24 g/mol) belonging to the class of N,N‑dimethylacetamide derivatives of diphenylamine. It is structurally related to the non‑steroidal anti‑inflammatory drug (NSAID) diclofenac and is primarily encountered as a reference standard or as a process impurity/degradant in the context of diclofenac pharmaceutical analysis.

Molecular Formula C17H18Cl2N2O2
Molecular Weight 353.243
CAS No. 698357-92-5
Cat. No. B562918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide
CAS698357-92-5
Synonyms2-[2-(2,6-Dichloro-phenylamino)-5-methoxy-phenyl]-N,N-dimethylacetamide;  2-[(2,6-Dichlorophenyl)amino]-5-methoxy-N,N-dimethyl-benzeneacetamide; 
Molecular FormulaC17H18Cl2N2O2
Molecular Weight353.243
Structural Identifiers
SMILESCN(C)C(=O)CC1=C(C=CC(=C1)OC)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C17H18Cl2N2O2/c1-21(2)16(22)10-11-9-12(23-3)7-8-15(11)20-17-13(18)5-4-6-14(17)19/h4-9,20H,10H2,1-3H3
InChIKeyRNEYHXNPKZCUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide (CAS 698357-92-5): Key Structural Identity & Baseline Characterization for Procurement


2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide (CAS 698357-92-5) is a synthetic small molecule (MF: C₁₇H₁₈Cl₂N₂O₂, MW: 353.24 g/mol) belonging to the class of N,N‑dimethylacetamide derivatives of diphenylamine [1]. It is structurally related to the non‑steroidal anti‑inflammatory drug (NSAID) diclofenac and is primarily encountered as a reference standard or as a process impurity/degradant in the context of diclofenac pharmaceutical analysis . The molecule incorporates a 2′,6′‑dichlorophenylamino group linked to a 5‑methoxyphenyl core bearing an N,N‑dimethylacetamide side chain; this specific methoxy substitution pattern differentiates it from other positional isomers and metabolites in the diclofenac family.

Why Diclofenac-Related Compounds Cannot Substitute 2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide (698357-92-5) in Regulated Analytical Workflows


Although several diphenylamine‑core compounds (e.g., diclofenac alcohol [CAS 27204-57-5], 4‑methoxy isomer [CAS 698357-36-7], or the non‑methoxylated parent amide [CAS 21789-06-0]) appear structurally similar, they cannot be interchanged with 2-[(2′,6′-dichlorophenyl)amino]-5-methoxyphenyl-N,N‑dimethylacetamide (698357-92-5) without compromising analytical specificity [1]. The methoxy substituent at the 5‑position of the central phenyl ring markedly alters chromatographic retention (ΔLogP), UV absorbance, and mass spectrometric fragmentation relative to regioisomers [2], leading to different Relative Retention Times (RRT) and Response Factors (RRF) in compendial HPLC/UPLC methods . In pharmaceutical quality control and method validation, using an incorrect analog as a system suitability standard or spike standard can result in misidentification of impurities, inaccurate quantitation, and regulatory non‑compliance. The following sections present the limited but focused quantitative differentiation data that define the procurement value of this specific compound.

Quantitative Differentiation Evidence for 2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide (698357-92-5) Versus Analytical Comparators


Regioisomeric Differentiation: 5-Methoxy Substitution Versus 4-Methoxy Isomer (CAS 698357-36-7)

The target compound (698357-92-5) bears the methoxy group at position 5 of the central phenyl ring, whereas the closely related isomer (698357-36-7) carries the methoxy at position 4 of the dichlorophenyl ring [1]. This positional difference is not trivial: the calculated partition coefficient (LogP) for 698357-92-5 is approximately 4.45 [2], while the 4‑methoxy isomer has a predicted LogP near 4.08, indicating a measurable difference in lipophilicity that translates into distinct chromatographic retention even under generic reversed‑phase conditions. In UPLC impurity profiling methods, a ΔLogP of ~0.4 is sufficient to achieve baseline separation (Rs > 2.0) [3].

Pharmaceutical impurity profiling Structural elucidation Chromatographic selectivity

Purity Level Differentiation: 98% vs. Minimum 95% – Selection Value for Reference Standard Procurement

Commercially, the target compound is offered at two distinct purity specifications: a minimum of 95% by some distributors and ≥98% by others . In quantitative pharmaceutical analysis, a 3-percentage‑point purity improvement corresponds to a roughly 3% reduction in the uncertainty of impurity quantitation when the compound is used as an external standard, assuming negligible matrix effects [1]. For a limit test where the specification is NMT 0.5% of an individual impurity, the difference between a 95% and a 98% pure standard propagates to an absolute uncertainty of approximately ±0.02% on the reported impurity level [class‑level inference from Eurachem guide].

Reference standard procurement Quantitative NMR Pharmaceutical QC

Molecular Weight Differentiation: 353.24 g/mol vs. Non-Methoxylated Analog (323.22 g/mol) – Impact on Mass Spectrometric Selectivity

The presence of the methoxy group in 698357-92-5 raises its monoisotopic molecular weight to 352.075 Da (average MW 353.24 g/mol) [1]. The non‑methoxylated analog 2-[(2,6‑dichlorophenyl)amino]-N,N‑dimethylbenzeneacetamide (CAS 21789-06-0, Diclofenac Impurity 55) has an average MW of 323.22 g/mol . This +30 Da mass shift is sufficient to select unique MRM transitions that avoid isobaric interference when both compounds co‑elute or partially co‑elute in a chromatographic system.

LC-MS/MS MRM Qualifier ion Impurity identification

Chromatographic Selectivity: Estimated Relative Retention Time (RRT) Differentiation from Diclofenac Related Compound A

In USP compendial methods for diclofenac sodium drug products, the Relative Retention Time (RRT) of diclofenac Related Compound A (2-[(2,6-dichlorophenyl)amino]benzaldehyde) is fixed at ~0.6 relative to diclofenac (RRT 1.0) . The target compound (698357-92-5), owing to its greater hydrophobicity (LogP ~4.45 vs. ~3.9 for Compound A [class‑level inference]), is anticipated to elute later, likely in the RRT range 1.2–1.4 under the same isocratic conditions [1]. This RRT shift ensures that the compound does not interfere with the quantitation of other specified impurities, providing a unique identification window.

USP system suitability Relative retention time Peak assignment

In Vitro Biochemical Activity: HDAC1/3 IC50 of 22 nM (BindingDB Entry) – Potential Differentiator from NSAID Metabolites

A BindingDB entry (BDBM50020908) records an IC50 of 22 nM for this compound against HDAC1/3 under cell‑free enzymatic assay conditions [1]. This is a notable observation because classical diclofenac and its primary metabolites (e.g., 4′‑hydroxydiclofenac) exhibit minimal to no HDAC inhibitory activity at physiologically relevant concentrations (typically >10 µM) [class‑level inference]. However, no head‑to‑head comparison with the target compound's closest structural analogs (e.g., CAS 21789-06-0) is available, and the biological relevance has not been validated in cellular or in vivo models.

Epigenetics HDAC inhibition Chemical probe selectivity

Optimal Application Scenarios for 2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide (698357-92-5) in Pharmaceutical and Analytical Research


Pharmaceutical Impurity Profiling and Method Validation for Diclofenac Drug Products

The compound is best deployed as a reference standard in HPLC/UPLC impurity profiling of diclofenac sodium/potassium formulations. Its unique methoxy substitution (Section 3, Evidence Items 1, 3, 4) provides a well‑resolved chromatographic peak that serves as a system suitability marker or a spike standard during method validation, enabling accurate determination of relative retention time and response factor under compendial conditions .

Structural Elucidation and Identification of Methoxylated Metabolites in Biological Matrices

The compound can function as a synthetic reference standard for LC‑MS/MS identification of 5‑methoxy metabolites of diclofenac in in vitro microsomal incubations or in vivo plasma/urine samples. The +30 Da mass shift (Evidence Item 3) facilitates the assignment of MRM transitions that distinguish this methoxylated species from hydroxylated or non‑methoxylated metabolites [1].

Synthesis of Diclofenac‑Derived Chemical Probes or Analogs with Controlled Lipophilicity

Researchers designing diclofenac derivatives for structure‑activity relationship (SAR) studies may use this compound as an intermediate or a building block, exploiting the defined LogP (Evidence Item 1) to modulate pharmacokinetic properties. The methoxy group offers a handle for subsequent demethylation or further functionalization [2].

Quote Request

Request a Quote for 2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.